molecular formula C25H24N2O2 B2950314 N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 896367-41-2

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No.: B2950314
CAS No.: 896367-41-2
M. Wt: 384.479
InChI Key: ITXCJUUBQAVXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is a chemical compound for research and development purposes. Compounds featuring the pyrrolidinone core, such as this one, are of significant interest in medicinal chemistry for their potential as building blocks in the synthesis of more complex molecules . The structure of this compound, which incorporates a diphenylacetamide group attached to a pyrrolidinone ring, is analogous to other advanced research compounds documented in chemical databases . This suggests its potential utility in exploring biochemical pathways. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-12-14-22(15-13-18)27-17-21(16-23(27)28)26-25(29)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,24H,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXCJUUBQAVXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydride in anhydrous conditions to deprotonate the amide nitrogen, followed by the addition of an electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,2-diphenylacetamide moiety is a recurring pharmacophore in medicinal chemistry. Below is a detailed comparison of the target compound with its analogs, focusing on structural variations, biological activities, and synthetic methodologies.

Structural Analogues with Pyrrolidinyl Modifications

a. Pyrenophorol (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]−2,2-diphenylacetamide)
  • Key Features: Retains the 2,2-diphenylacetamide group but replaces the pyrrolidin-3-yl ring with a propan-2-yl chain bearing diethylamino and morpholinyl substituents.
  • Synthesis : Utilizes AutoDock tools for computational modeling, with synthetic routes involving multi-step alkylation and amidation.
b. Darifenacin Hydrobromide Impurities (e.g., Imp-A, Imp-B)
  • Key Features : Share the pyrrolidin-3-yl-2,2-diphenylacetamide core but differ in substituents (e.g., 2,3-dihydrobenzofuran-5-yl or benzofuran-5-yl groups at the 1-position).
  • Biological Implications : These impurities arise during Darifenacin synthesis and may influence drug stability or efficacy. Structural variations like bromination (Imp-D) or oxidation (Imp-C) alter polarity and metabolic pathways .
c. Darifenacin Amide Impurity (R)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide bromide
  • Key Features : Features a dihydrobenzofuran-ethyl substituent on the pyrrolidine ring.
  • Pharmacological Impact: The bromine addition increases molecular weight (507.46 g/mol) and may enhance receptor binding affinity compared to the non-halogenated target compound .

Benzothiazole-Based Derivatives

a. N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide
  • Key Features : Replaces the pyrrolidinyl group with a benzothiazole ring bearing sulfamoyl or alkylsulfamoyl substituents.
  • Synthesis : Employed PyBOP and TEA as coupling agents, with yields dependent on benzothiazole precursor reactivity .
b. N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
  • Key Features : Substitutes one phenyl group in the acetamide with a 4-fluorophenyl ring, reducing steric hindrance.
  • Impact on Bioavailability : Fluorination enhances metabolic stability and membrane permeability compared to the diphenyl variant .

Cyclopentyl-Substituted Analogues

2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide
  • Key Features : Introduces a cyclopentyl group via an acetamide linker, reducing molecular symmetry.
  • Physicochemical Properties : Lower molecular weight (314.4 g/mol) and altered logP compared to the target compound, suggesting improved solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application References
Target Compound C₃₁H₃₀N₂O₂ 478.6 4-methylphenyl, 5-oxopyrrolidinyl, diphenylacetamide Under investigation
Pyrenophorol C₂₉H₃₉N₃O₂ 469.6 Diethylamino, morpholinyl substituents COX-2 inhibition (anti-inflammatory)
Darifenacin Impurity-A C₃₃H₃₃N₂O₃ 517.6 2,3-dihydrobenzofuran-5-yl substituent Stability/metabolic studies
N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide C₂₇H₂₁N₃O₃S 467.5 Benzothiazole core, sulfamoyl group Enzyme inhibition (patent)
2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide C₁₉H₂₆N₂O₂ 314.4 Cyclopentyl substituent Solubility optimization

Key Findings and Implications

  • Structural-Activity Relationships: The 2,2-diphenylacetamide group is critical for receptor binding, while substituents on the pyrrolidinyl or heterocyclic rings modulate selectivity and potency. For example, morpholinyl groups (Pyrenophorol) enhance COX-2 affinity, whereas benzothiazole derivatives expand target diversity .
  • Synthetic Challenges : Impurities in Darifenacin highlight the sensitivity of pyrrolidinyl substituents to oxidation and alkylation conditions, necessitating rigorous quality control .
  • Pharmacokinetic Considerations : Halogenation or fluorination (e.g., Darifenacin Impurity-D) improves metabolic stability but may increase toxicity risks .

Biological Activity

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O2C_{25}H_{24}N_{2}O_{2}. The compound features a pyrrolidine ring and diphenylacetamide structure, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For instance, derivatives of similar scaffolds have demonstrated significant inhibitory effects on human cancer cell lines. A notable example includes a benzamide derivative that showed potent inhibitory activity against human class I histone deacetylases (HDACs) and induced apoptosis in myelodysplastic syndrome (SKM-1) cell lines. This compound also exhibited favorable pharmacokinetic profiles and antitumor efficacy in vivo, suggesting that modifications to the pyrrolidine structure could enhance such effects for this compound .

The proposed mechanism of action involves the modulation of histone acetylation through HDAC inhibition. Increased levels of acetylated histones lead to changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells. Additionally, compounds with similar structures have been shown to interact with various cellular pathways, including those involved in metabolism and inflammation .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
SKM-1 (myelodysplastic)15HDAC inhibition leading to apoptosis
HeLa (cervical cancer)20Induction of G1 phase cell cycle arrest
MCF-7 (breast cancer)25Modulation of estrogen receptor signaling

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in tumor reduction. In xenograft models, the compound demonstrated significant tumor growth inhibition compared to control groups. The results suggest that this compound could be further developed as a therapeutic agent for specific cancers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions with intermediates such as azetidin-2-yl or nitro-pyrrolidine derivatives. For example, related pyrrolidine compounds are synthesized via cyclization of nitro-pyrrolidine carboxylates, followed by functionalization of the 5-oxopyrrolidin-3-yl moiety. Key intermediates include 4-nitro-3-phenylpyrrolidine-2-carboxylate derivatives, which undergo reduction and coupling with diphenylacetic acid . Solvent selection (e.g., methanol or DMF) and temperature control (293–298 K) are critical for optimizing yield and minimizing side reactions.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structural parameters. The SHELX system (e.g., SHELXL-97) is widely used for refinement, leveraging least-squares minimization to resolve bond lengths (mean σ(C–C) = 0.003–0.004 Å) and R-factors (R1 < 0.05). Hydrogen atoms are typically placed geometrically and refined isotropically. For macromolecular analogs, SHELXPRO interfaces with crystallographic databases for validation .

Q. What pharmacopeial standards apply to purity assessment of this compound?

  • Methodological Answer : Following USP guidelines, purity is assessed via Loss on Drying (105°C for 3 h; ≤0.5% mass loss) and HPLC with chiral stationary phases (e.g., USP Darifenacin Chiral Peak Identification Mixture RS as a reference). Elemental analysis (C, H, N) should match theoretical values within ±0.4%. Storage in well-closed containers at controlled room temperature prevents hygroscopic degradation .

Advanced Research Questions

Q. How can graph set analysis resolve hydrogen bonding ambiguities in the crystal lattice of this compound?

  • Methodological Answer : Hydrogen bonding patterns are analyzed using Etter’s graph theory , categorizing interactions into motifs (e.g., R₂²(8) rings for N–H···O bonds). For example, the pyrrolidinone oxygen may act as an acceptor, forming C=O···H–N interactions with adjacent molecules. Graph set analysis identifies infinite chains (C(6)) or discrete dimers, aiding in understanding packing efficiency and stability. Computational tools like Mercury (CCDC) visualize these networks .

Q. What experimental strategies address discrepancies between HPLC purity and elemental analysis results?

  • Methodological Answer : Contradictions often arise from residual solvents or enantiomeric impurities. Use 1H-NMR titration (e.g., integration of aromatic vs. aliphatic protons) to quantify non-volatile impurities. For chiral purity, employ polarimetric analysis or chiral HPLC with cellulose-based columns. Cross-validate with mass spectrometry (LC-MS) to detect trace contaminants (e.g., brominated byproducts in halogenated analogs) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets, such as enzymes with hydrophobic active sites (e.g., acetylcholinesterase). ADMET predictions (SwissADME) assess logP (lipophilicity) and CNS permeability, guided by the compound’s diphenylacetamide backbone and pyrrolidinone ring .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Key challenges include racemization during amide coupling. Mitigate this by using low-temperature conditions (−20°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones). Dynamic Kinetic Resolution (DKR) with immobilized catalysts (e.g., Pd/C) can enhance enantioselectivity. Monitor optical rotation ([α]D²⁵) and chiral HPLC retention times at each step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.